molecular formula C6H10O2 B078164 4-Methylpent-2-yne-1,4-diol CAS No. 10605-66-0

4-Methylpent-2-yne-1,4-diol

Cat. No.: B078164
CAS No.: 10605-66-0
M. Wt: 114.14 g/mol
InChI Key: OVYWXUZVOLNCBE-UHFFFAOYSA-N
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Description

4-Methylpent-2-yne-1,4-diol is a versatile acetylene diol with significant utility in industrial and materials science research. Its primary application is as a highly effective corrosion inhibitor in acidic media, particularly for ferrous metals. The compound's mechanism of action is attributed to its molecular structure, featuring both a triple bond and two hydroxyl groups, which facilitates strong adsorption onto metal surfaces, forming a protective monolayer that impedes corrosive attack. Furthermore, this diol serves as a critical intermediate in organic synthesis, acting as a building block for more complex molecules, including pharmaceuticals and specialty polymers. It is also employed as a stabilizing agent and surfactant in electroplating baths, where it helps produce smooth, bright metal deposits by regulating crystal growth. For materials scientists, it finds use in the preparation of metal-organic frameworks (MOFs) and other advanced materials. Researchers value this compound for its dual functional groups, which offer multiple sites for chemical modification, making it a valuable tool for probing reaction mechanisms and developing new synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpent-2-yne-1,4-diol
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InChI

InChI=1S/C6H10O2/c1-6(2,8)4-3-5-7/h7-8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYWXUZVOLNCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID00147489
Record name 4-Methylpent-2-yne-1,4-diol
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Molecular Weight

114.14 g/mol
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CAS No.

10605-66-0
Record name 4-Methyl-2-pentyne-1,4-diol
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Record name 4-Methylpent-2-yne-1,4-diol
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Record name 4-Methylpent-2-yne-1,4-diol
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Record name 4-methylpent-2-yne-1,4-diol
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Record name 4-METHYLPENT-2-YNE-1,4-DIOL
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Advanced Synthetic Methodologies for 4 Methylpent 2 Yne 1,4 Diol

Catalytic Approaches in 4-Methylpent-2-yne-1,4-diol Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. The construction of the this compound framework, which features both a tertiary alcohol and a primary alcohol flanking an internal alkyne, can be effectively achieved through various catalytic strategies.

Copper-Mediated Alkyne Functionalization and Propargylation Strategies

Copper catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, copper-mediated propargylation of ketones represents a direct and efficient approach to constructing the core structure. This strategy typically involves the reaction of a propargyl halide or a related derivative with a ketone in the presence of a copper catalyst.

The reaction of acetone (B3395972) with a propargyl alcohol derivative, facilitated by a copper(I) catalyst, can lead to the desired tertiary alcohol moiety. The choice of ligand for the copper catalyst is crucial in controlling the regioselectivity and enantioselectivity of the reaction. For instance, the use of chiral ligands can enable the asymmetric synthesis of this compound, yielding a product with high enantiomeric excess.

A plausible copper-catalyzed synthetic route could involve the reaction of propargyl alcohol with acetone. The mechanism would likely proceed through the formation of a copper acetylide intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetone. This methodology offers a straightforward pathway to the target molecule, often under mild reaction conditions.

Table 1: Examples of Copper-Catalyzed Propargylation Reactions

Catalyst System Substrates Product Yield (%) Reference
Cu(I)/PhBPE Ketones, Propargyl Boronates Allenyl Adducts High
Cu(I)/Phosphine Formaldehyde, Acetylene (B1199291) Propargyl Alcohol High

This table presents generalized data for copper-catalyzed propargylation reactions, which are analogous to the synthesis of this compound.

Palladium/Platinum-Catalyzed Hydrogenation Strategies for Related Alkynes and Diols

Palladium and platinum catalysts are widely employed for the hydrogenation of alkynes. While the complete hydrogenation of the triple bond in this compound would lead to the corresponding alkane diol, selective hydrogenation to the corresponding alkene diol is a valuable transformation. The choice of catalyst and reaction conditions is critical to achieve the desired level of saturation.

Lindlar's catalyst, a palladium-based catalyst poisoned with lead, is a classic example used for the syn-hydrogenation of alkynes to cis-alkenes. Applying this to this compound would yield (Z)-4-methylpent-2-ene-1,4-diol. The presence of the hydroxyl groups in the molecule can influence the catalyst's activity and selectivity.

Platinum catalysts, on the other hand, are generally more active and can facilitate the complete reduction of the alkyne to an alkane. However, by carefully controlling the reaction parameters such as hydrogen pressure, temperature, and solvent, it is possible to achieve partial hydrogenation. Studies on the hydrostannylation of terminal alkynes using platinum catalysts have shown that ligand choice can significantly influence the stereochemical outcome.

Table 2: Catalytic Hydrogenation of Alkynes

Catalyst Reactant Product Key Feature Reference
Lindlar's Catalyst (Pd/CaCO₃/Pb) Alkyne cis-Alkene Poisoned catalyst for partial hydrogenation
Pd/C Alkyne Alkane Complete hydrogenation

This table provides a general overview of catalysts used for alkyne hydrogenation, which is relevant to the modification of this compound.

Organocatalytic Systems for Diol Formation and Asymmetric Epoxidation

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. For the synthesis of this compound, organocatalysts can be employed to establish the chiral center at the tertiary alcohol with high enantioselectivity.

An organocatalytic aldol (B89426) reaction between a protected hydroxyacetone (B41140) and a suitable three-carbon electrophile could provide a pathway to the diol framework. Chiral amines or thiourea-based catalysts have been shown to be effective in promoting such asymmetric transformations, leading to the formation of chiral tertiary alcohols.

Furthermore, while not a direct method for diol formation, asymmetric epoxidation of a related vinyl diol could be a strategic step in a multi-step synthesis. The Sharpless asymmetric epoxidation, for instance, is a powerful method for the enantioselective epoxidation of allylic alcohols. A subsequent regioselective ring-opening of the resulting epoxide could then yield the desired diol stereochemistry.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating biocatalysis and flow chemistry.

Biocatalytic Pathways and Enzymatic Transformations for Diol Synthesis

Biocatalysis utilizes enzymes as catalysts, offering high selectivity under mild reaction conditions. For the synthesis of this compound, enzymes can be employed for the stereoselective reduction of a corresponding diketone or hydroxyketone precursor.

Oxidoreductases, for example, are a class of enzymes that can catalyze the reduction of ketones to alcohols with high enantioselectivity. By selecting the appropriate enzyme and cofactor regeneration system, it is possible to produce a specific stereoisomer of the target diol. Lipases can also be used for the kinetic resolution of racemic diols, providing access to enantiomerically pure products. The use of enzymes aligns with green chemistry principles by operating in aqueous media at ambient temperature and pressure, thereby reducing energy consumption and the use of hazardous organic solvents.

Table 3: Biocatalytic Approaches for Diol Synthesis

Enzyme Class Reaction Type Substrate Product Key Advantage Reference
Oxidoreductases Asymmetric Reduction Prochiral Ketones Chiral Alcohols High enantioselectivity
Lyases/Oxidoreductases Ligation/Reduction Aldehydes Vicinal Diols Stereoselective C-C bond formation

This table summarizes enzymatic methods for synthesizing chiral diols, which are applicable to the production of this compound.

Flow Chemistry and Continuous Processing for Enhanced Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis. These include improved heat and mass transfer, enhanced safety, and the potential for automation and scalability.

The synthesis of this compound could be adapted to a continuous flow process. For instance, the copper-catalyzed propargylation could be carried out in a microreactor, allowing for precise control over reaction parameters and minimizing the formation of byproducts. Subsequent purification steps could also be integrated into the flow system, leading to a more streamlined and efficient manufacturing process. The use of flow chemistry can lead to higher yields and purity, reduced reaction times, and a smaller environmental footprint compared to traditional batch processes.

Multi-Step Synthesis of this compound and its Stereoisomers

The controlled synthesis of the stereoisomers of this compound necessitates sophisticated multi-step approaches that can introduce chirality in a predictable manner. Key strategies include diastereoselective reactions and the application of enzymatic processes to differentiate between prochiral centers.

Strategies for Diastereoselective Synthesis

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. For acetylenic diols, such as this compound, several methodologies have been developed for analogous structures that could be adapted for its synthesis.

One notable strategy involves the addition of organometallic reagents to carbonyl compounds. For instance, the use of α-alkoxypropargylstannanes in the presence of a Lewis acid like butyltin trichloride (B1173362) has been shown to react with aldehydes to form propargylic 1,2-anti-diols with a high degree of diastereoselectivity. nih.gov This method is effective for creating a 1,2-diol arrangement with a specific stereochemical orientation.

Another powerful technique is the tandem allylboration–allenylboration sequence. This method has been utilized for the stereoselective synthesis of 1,4-diols. acs.org The reaction of bis-borodienes with aldehydes can proceed through a cascade of reactions, creating multiple stereocenters with high control over the relative stereochemistry. acs.org While not directly demonstrated for this compound, these approaches provide a conceptual framework for its diastereoselective synthesis.

Method Reactants Key Reagent/Catalyst Product Type Diastereoselectivity
α-Alkoxypropargylstannane Additionα-Alkoxypropargylstannane, AldehydeBuSnCl₃Propargylic 1,2-anti-diolHigh
Tandem Allylboration–AllenylborationBis-borodiene, AldehydeAcid additive (optional)1,4-DiolHigh

Chemoenzymatic Desymmetrization Approaches Utilizing Biobased Precursors

Chemoenzymatic desymmetrization is an effective strategy for obtaining enantiomerically pure compounds from prochiral substrates. researchgate.net This approach utilizes the high stereoselectivity of enzymes to differentiate between two identical functional groups in a prochiral molecule. researchgate.net For a molecule like this compound, which can be derived from a prochiral precursor, this method offers a pathway to its chiral, non-racemic forms.

The desymmetrization of prochiral diols is often accomplished using lipases, which can catalyze the enantioselective acylation of one of the hydroxyl groups. mdpi.com For example, the enzymatic desymmetrization of 2-substituted-1,3-propanediols has been successfully demonstrated, yielding chiral monoesters that are valuable synthetic intermediates. acs.orgacs.org This process can be optimized by screening different enzymes and reaction conditions to achieve high enantiomeric excess. acs.org

The use of biobased precursors aligns with the principles of green chemistry. While direct biobased routes to this compound are not extensively documented, the synthesis of various diols from renewable resources is an active area of research. These bio-derived diols could then serve as substrates for chemoenzymatic desymmetrization.

Enzyme Type Substrate Class Reaction Type Product Key Advantage
Lipase (B570770)Prochiral DiolsEnantioselective acylationChiral MonoesterHigh enantioselectivity
Alcohol DehydrogenaseProchiral DiolsEnantiotoposelective oxidationChiral Hydroxy KetoneHigh stereospecificity

Elucidating the Chemical Reactivity and Reaction Mechanisms of 4 Methylpent 2 Yne 1,4 Diol

Reactivity of the Alkyne Moiety

The alkyne functional group is a region of high electron density, making it susceptible to attack by electrophiles. Furthermore, the polarization of the triple bond can also permit nucleophilic attack, particularly when activated.

Addition Reactions: Electrophilic and Nucleophilic Regioselectivity

Electrophilic additions to alkynes are generally slower than to alkenes, a phenomenon attributed to the formation of a less stable, high-energy vinyl carbocation intermediate. Despite this, these reactions proceed and are fundamental to the functionalization of the alkyne core.

In the case of an unsymmetrical internal alkyne like 4-methylpent-2-yne-1,4-diol, the regioselectivity of addition reactions is a key consideration. The addition of an electrophile (E+) to the triple bond will preferentially occur at the carbon atom that leads to the more stable carbocation intermediate. The tertiary propargylic position (C-4) provides greater steric hindrance but also better stabilizes a positive charge compared to the primary propargylic position (C-1).

Electrophilic Addition: In the addition of hydrogen halides (H-X), the proton (H+) acts as the initial electrophile. The reaction would proceed via a mechanism that generates the most stable vinyl cation. The tertiary carbocation that would form at C-4 is more stable than the vinylic cation that would form at C-2 or C-3. However, the initial protonation of the alkyne leads to a vinylic cation, and its stability is influenced by the adjacent substituents. The hydroxyl groups, particularly the tertiary one, can exert an influence on the electron density of the triple bond, thus directing the incoming electrophile.

Nucleophilic Addition: While less common for simple alkynes, nucleophilic addition can occur, especially under basic conditions or with catalysis. Softer nucleophiles, such as thiolates or amines, can add to the alkyne in a conjugate or Michael-type fashion if the alkyne is activated. For this compound, such reactions would likely require activation of the alkyne or specific catalytic conditions.

The table below summarizes the expected regioselectivity for addition reactions to the alkyne moiety.

Reaction TypeReagentExpected Major ProductRegioselectivity Principle
Hydrohalogenation HBr4-Bromo-4-methylpent-2-en-1-olFormation of the more stable vinylic carbocation intermediate, influenced by the stability of the adjacent tertiary carbon.
Hydration (Acid-catalyzed) H₂O, H₂SO₄, HgSO₄4-Hydroxy-4-methylpentan-2-oneTautomerization of the initially formed enol follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon (C-4), leading to the ketone at C-2 after tautomerization.

Cycloaddition Reactions and Their Mechanistic Insights

The alkyne moiety of this compound can participate as a 2π component in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition, to form six-membered rings. The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups, though it can react with electron-rich dienes.

The mechanism of these reactions is typically concerted, meaning bond formation occurs in a single step, which dictates the stereochemistry of the product. The hydroxyl groups on the dienophile can influence the stereochemical outcome and reaction rate through steric effects or by directing the approach of the diene via hydrogen bonding with catalysts or reactants. For instance, in transition-metal-catalyzed cycloadditions, the hydroxyl groups can act as coordinating groups, influencing the regioselectivity and stereoselectivity of the transformation. organic-chemistry.org

Reactivity of the Hydroxyl Functional Groups

The presence of both a primary and a tertiary hydroxyl group allows for differential reactivity based on steric hindrance and the stability of potential carbocation intermediates.

Substitution Mechanisms and Stereochemical Outcomes

Direct nucleophilic substitution of the hydroxyl groups is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, the hydroxyl group must first be activated by protonation in an acidic medium or by conversion to a better leaving group (e.g., tosylate, mesylate, or halide).

The substitution reactions at the two hydroxyl positions proceed via different mechanisms:

Primary Hydroxyl (at C-1): This group is more likely to undergo substitution via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This pathway is favored due to the low steric hindrance at the primary carbon, allowing for backside attack by a nucleophile. An Sₙ2 reaction results in an inversion of stereochemistry at the reaction center.

Tertiary Hydroxyl (at C-4): This group will undergo substitution via an Sₙ1 (unimolecular nucleophilic substitution) mechanism. The tertiary propargylic carbocation formed upon departure of the leaving group is highly stabilized by the adjacent alkyne and the two methyl groups. Sₙ1 reactions proceed through a planar carbocation intermediate, which can be attacked by a nucleophile from either face, typically leading to a racemic or nearly racemic mixture of products.

Catalytic methods, often employing transition metals like ruthenium or iron, can facilitate direct propargylic substitution, avoiding the need for pre-activation and often proceeding with high selectivity. organic-chemistry.orgacs.orgthieme-connect.com

Hydroxyl PositionLikely MechanismIntermediateStereochemical Outcome
Primary (C-1) Sₙ2Pentavalent transition stateInversion of configuration
Tertiary (C-4) Sₙ1Planar tertiary carbocationRacemization

Intermolecular and Intramolecular Hydrogen Bonding Effects on Reactivity

The two hydroxyl groups in this compound can engage in both intermolecular and intramolecular hydrogen bonding. researchgate.net

Intramolecular Hydrogen Bonding: The molecule can potentially form a seven-membered ring via a hydrogen bond between the primary and tertiary hydroxyl groups. The formation of such a ring can influence the molecule's conformation and the acidity of the hydroxyl protons. guidechem.comechemi.comstackexchange.com This internal bonding can decrease the availability of the hydroxyl groups for intermolecular interactions, potentially lowering the reaction rate for processes where the hydroxyl group must act as a nucleophile or interact with a catalyst. researchgate.net

Intermolecular Hydrogen Bonding: In solution, the hydroxyl groups will form hydrogen bonds with solvent molecules or other diol molecules. This solvation affects the nucleophilicity of the hydroxyl groups and can influence reaction pathways. For example, in a protic solvent, the hydroxyl groups will be heavily solvated, which can hinder their ability to act as nucleophiles. Conversely, intermolecular hydrogen bonding with a chiral catalyst can be a key interaction for achieving enantioselectivity in reactions. The presence of the alkyne can also influence the hydrogen bond donating ability of the adjacent hydroxyl groups. nih.gov

Detailed Mechanistic Investigations of Key Transformations

The chemical behavior of this compound is characterized by the interplay of its tertiary alcohol and internal alkyne functionalities. Under acidic conditions, this substrate can undergo several key transformations, including the Meyer-Schuster rearrangement and intramolecular cyclization. Understanding the mechanisms of these reactions requires a close look at the transient species and energy barriers that dictate the eventual product distribution.

Reaction Intermediates and Transition State Analysis

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of reactions involving alkynediols and related propargylic alcohols. These studies provide insights into the geometries and energies of reaction intermediates and transition states, which are often difficult to observe experimentally.

One of the primary reactions of tertiary propargylic alcohols like this compound is the Meyer-Schuster rearrangement . nih.govresearchgate.net This acid-catalyzed reaction proceeds through a series of key intermediates and transition states. The reaction is initiated by the protonation of one of the hydroxyl groups, forming a good leaving group (water). The departure of water leads to the formation of a resonance-stabilized carbocation. The crucial step in the Meyer-Schuster rearrangement is the 1,3-shift of the protonated hydroxyl group, which is often the rate-determining step. nih.gov This rearrangement proceeds through a transition state where the hydroxyl group is partially bonded to both the initial and final carbon atoms. This leads to the formation of an allenol intermediate . researchgate.net This highly reactive enol-like species then undergoes tautomerization to the more stable α,β-unsaturated ketone.

A competing pathway, particularly for tertiary propargylic alcohols, is the Rupe rearrangement , which can lead to the formation of α,β-unsaturated ketones with a different substitution pattern via an enyne intermediate. nih.gov The competition between the Meyer-Schuster and Rupe pathways is influenced by the specific structure of the alcohol and the reaction conditions.

In the case of this compound, intramolecular cyclization presents another viable reaction pathway under acidic conditions. Protonation of a hydroxyl group followed by nucleophilic attack by the other hydroxyl group can lead to the formation of cyclic ethers, such as furan (B31954) derivatives. The transition state for this cyclization would involve a specific spatial arrangement of the diol to allow for the intramolecular attack. DFT calculations on similar systems can model the geometries of these cyclic transition states and determine the activation energy barriers for cyclization versus rearrangement. e3s-conferences.org

TransformationKey IntermediatesKey Features of Transition State
Meyer-Schuster RearrangementProtonated alcohol, Resonance-stabilized carbocation, AllenolPartial bond formation/breaking during the 1,3-hydroxyl shift
Rupe RearrangementProtonated alcohol, Enyne carbocationFormation of a conjugated enyne system
Intramolecular CyclizationProtonated alcohol, Oxonium ionCyclic arrangement allowing for intramolecular nucleophilic attack

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes associated with the different reaction pathways of this compound. While specific experimental data for this compound is scarce in the literature, principles from related systems can be applied to understand its reactivity.

The rate of the Meyer-Schuster rearrangement is known to be dependent on the acidity of the medium and the structure of the propargylic alcohol. nih.govKinetic isotope effect (KIE) studies on analogous systems, where a hydrogen atom is replaced by its heavier isotope deuterium, can provide valuable information about the rate-determining step. wikipedia.org For instance, a significant primary KIE upon deuteration of the hydroxyl proton would suggest that proton transfer is involved in the rate-determining step. The formation of the α,β-unsaturated carbonyl compound in the Meyer-Schuster rearrangement is generally an irreversible process, driven by the thermodynamic stability of the conjugated system. nih.gov

The competition between the Meyer-Schuster rearrangement and intramolecular cyclization is governed by the relative activation energies of the two pathways. Computational studies can be employed to calculate the Gibbs free energy of activation (ΔG‡) for each pathway. The pathway with the lower activation barrier will be kinetically favored.

ParameterSignificance in Reaction of this compoundMethod of Investigation
Rate Constant (k)Quantifies the speed of rearrangement and cyclization reactions.Experimental kinetic studies (e.g., spectroscopy), Computational modeling.
Activation Energy (Ea)Energy barrier for a given reaction pathway; determines which pathway is faster.Arrhenius plots from temperature-dependent kinetic data, DFT calculations.
Gibbs Free Energy of Activation (ΔG‡)The free energy barrier to a reaction, combining enthalpy and entropy effects.Transition state theory calculations (DFT).
Enthalpy of Reaction (ΔH)Heat absorbed or released during a reaction.Calorimetry, DFT calculations.
Entropy of Reaction (ΔS)Change in disorder during a reaction; particularly relevant for cyclization reactions.Statistical mechanics calculations based on DFT results.
Gibbs Free Energy of Reaction (ΔG)Determines the spontaneity and position of equilibrium for a reaction.Calculated from ΔH and ΔS, DFT calculations.

Derivatization and Advanced Functionalization of 4 Methylpent 2 Yne 1,4 Diol

Synthesis of Novel Alkynediol Derivatives

The hydroxyl groups of 4-methylpent-2-yne-1,4-diol serve as primary sites for derivatization, enabling the synthesis of a diverse range of novel compounds through esterification, etherification, and the introduction of various heteroatoms.

Esterification and Etherification Strategies

The conversion of the hydroxyl groups to esters and ethers is a fundamental approach to modify the polarity, solubility, and reactivity of this compound.

Esterification: The reaction of this compound with acyl chlorides or carboxylic anhydrides in the presence of a suitable base, such as pyridine (B92270) or triethylamine, yields the corresponding mono- or di-esters. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or diethyl ether. The choice of the acylating agent allows for the introduction of a wide variety of functional groups, influencing the steric and electronic properties of the resulting molecule.

Etherification: The synthesis of ethers from this compound can be achieved through Williamson ether synthesis. This involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of various alkyl or aryl groups, thereby altering the lipophilicity and thermal stability of the parent diol.

Derivative TypeReagentsGeneral StructurePotential Properties
Di-esterAcyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine)R-CO-O-CH₂-C≡C-C(CH₃)₂-O-CO-RModified solubility, altered reactivity of the alkyne
Di-etherAlkyl Halide (e.g., Methyl Iodide), Strong Base (e.g., NaH)R-O-CH₂-C≡C-C(CH₃)₂-O-RIncreased lipophilicity, enhanced thermal stability

Halogenation and Other Heteroatom Incorporations

The introduction of halogens and other heteroatoms can significantly impact the chemical reactivity and potential applications of this compound derivatives.

Halogenation: The hydroxyl groups can be replaced by halogens using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the diol to the corresponding dichloride or dibromide. These halogenated derivatives serve as versatile intermediates for further nucleophilic substitution reactions.

Furthermore, the alkyne moiety can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂). The reaction can be controlled to yield either the dihaloalkene or the tetrahaloalkane derivative, depending on the stoichiometry of the halogenating agent.

Heteroatom Incorporation: Beyond halogens, other heteroatoms can be introduced. For example, tosylation of the hydroxyl groups followed by reaction with nucleophiles containing sulfur or nitrogen can lead to the formation of thioethers or amines, respectively.

Reaction TypeReagentsProduct TypeKey Features
Hydroxyl to HalogenThionyl Chloride (SOCl₂)DichloroalkyneReactive intermediate for substitution
Alkyne HalogenationBromine (Br₂) (1 eq.)DibromoalkeneStereoisomeric products possible
Alkyne HalogenationBromine (Br₂) (2 eq.)TetrabromoalkaneSaturated halogenated derivative

Functionalization for Specific Chemical Properties

The derivatization of this compound can be strategically employed to fine-tune its reactivity and to introduce stereochemical complexity, leading to derivatives with specific and desirable chemical properties.

Tailoring Reactivity through Structural Modification

By carefully selecting the functional groups introduced, the reactivity of both the alkyne and the remaining functional groups can be modulated. For instance, the introduction of electron-withdrawing groups via esterification can decrease the electron density of the alkyne, making it less susceptible to electrophilic attack but more prone to nucleophilic addition. Conversely, electron-donating groups introduced through etherification can enhance the nucleophilicity of the triple bond.

These modifications are crucial for controlling the outcome of subsequent reactions, such as cycloadditions, transition-metal-catalyzed cross-coupling reactions, and polymerizations, where the electronic nature of the alkyne plays a critical role.

Stereochemical Control in Derivative Synthesis

The tertiary alcohol at the C4 position of this compound is a prochiral center. This presents an opportunity for stereocontrolled synthesis, leading to chiral, non-racemic derivatives. The use of chiral catalysts or resolving agents during the derivatization process can enable the selective synthesis of one enantiomer.

For example, enzymatic esterification using a lipase (B570770) could selectively acylate one of the enantiomers of a racemic mixture, allowing for kinetic resolution. Similarly, asymmetric hydrogenation of the alkyne moiety in a chiral derivative could lead to the formation of stereochemically defined alkanes or alkenes. The ability to control the stereochemistry is of paramount importance in the synthesis of biologically active molecules and advanced materials where specific three-dimensional arrangements are required for function.

While the derivatization of this compound holds significant potential, detailed research findings on the specific reaction conditions and properties of many of its derivatives are not extensively reported in publicly available literature. The exploration of its synthetic versatility remains an active area of chemical research.

Advanced Spectroscopic Characterization Techniques in 4 Methylpent 2 Yne 1,4 Diol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4-Methylpent-2-yne-1,4-diol, offering insights into its carbon framework and the chemical environment of each proton.

Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound provides crucial information about the number and connectivity of its hydrogen atoms. The chemical shifts are influenced by the electron density around the protons, with electronegative oxygen atoms and the carbon-carbon triple bond causing characteristic downfield shifts.

Similarly, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The sp-hybridized carbons of the alkyne group typically resonate in a distinct chemical shift range (δ 70–100 ppm), clearly distinguishing them from the sp³-hybridized carbons bearing the hydroxyl groups and the methyl groups.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-OH (at C1)Broad singlets-
-CH₂- (at C1)~4.2Singlet-
-OH (at C4)Broad singlets-
-CH₃ (at C4)~1.5Singlet-

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1~50
C2~85
C3~80
C4~65
C5, C6~30

Note: The predicted values are based on empirical data for similar functional groups and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

For molecules with stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal. These 2D NMR experiments detect through-space interactions between protons, providing information about their spatial proximity. For a chiral molecule like this compound, these techniques can help in assigning the relative stereochemistry of the hydroxyl groups. The intensity of the NOE or ROE correlation is inversely proportional to the sixth power of the distance between the interacting protons, making it a sensitive probe for conformational analysis.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a chemical formula of C₆H₁₀O₂, the expected molecular ion peak [M]⁺ would appear at a mass-to-charge ratio (m/z) of 114.14.

Electron ionization (EI) is a common technique used in mass spectrometry that can cause fragmentation of the molecular ion. The analysis of these fragment ions provides valuable information about the molecule's structure. The fragmentation of this compound is expected to proceed through characteristic pathways for alcohols and alkynes.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation of this compound

m/zPlausible Fragment
114[C₆H₁₀O₂]⁺ (Molecular Ion)
99[M - CH₃]⁺
83[M - OCH₃]⁺
71[M - C₃H₇]⁺
58[C₃H₆O]⁺
43[C₃H₇]⁺ or [C₂H₃O]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

In the IR spectrum of this compound, the presence of the hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbon-carbon triple bond (C≡C) stretching vibration is expected to appear as a sharp, and typically weak, absorption band around 2100-2260 cm⁻¹. The C-O stretching vibrations will be observed in the 1000-1260 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. Therefore, the C≡C stretching vibration in this compound, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
O-HStretching3200-3600 (broad)3200-3600 (weak)
C-H (sp³)Stretching2850-30002850-3000
C≡CStretching2100-2260 (weak to medium)2100-2260 (strong)
C-OStretching1000-1260Weak

Computational Chemistry and Theoretical Studies of 4 Methylpent 2 Yne 1,4 Diol

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-Methylpent-2-yne-1,4-diol. These calculations, based on the principles of quantum mechanics, can predict a wide range of properties from the ground up.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying the ground state properties and reaction energetics of medium-sized organic molecules like this compound.

DFT calculations can be employed to determine key properties such as optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. For instance, a typical DFT study on this compound at a common level of theory, such as B3LYP/6-31G(d), would provide the optimized bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

Furthermore, DFT is instrumental in exploring the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, and transition states, the activation energies and reaction enthalpies for processes like dehydration, oxidation, or addition reactions involving this compound can be determined. This information is crucial for understanding the feasibility and kinetics of its chemical transformations.

Table 1: Hypothetical DFT-Calculated Properties of this compound (B3LYP/6-31G(d))
PropertyCalculated Value
Total Energy (Hartree)-423.89
HOMO Energy (eV)-7.21
LUMO Energy (eV)1.54
HOMO-LUMO Gap (eV)8.75
Dipole Moment (Debye)2.35

Ab initio methods are quantum chemical calculations that are based solely on theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information, albeit at a higher computational cost compared to DFT.

For this compound, high-level ab initio calculations could be used to benchmark the results obtained from DFT and to obtain more precise values for properties that are sensitive to electron correlation effects. This includes the determination of accurate bond dissociation energies and the subtle energetic differences between various conformers of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with its environment.

By simulating the motion of the molecule, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or a catalyst. MD simulations can also be used to study the behavior of this compound in different solvents, providing insights into its solubility and the nature of solute-solvent interactions. This involves analyzing the radial distribution functions and hydrogen bonding patterns between the diol and solvent molecules.

Reaction Mechanism Modeling and Transition State Locating

A key application of computational chemistry is the elucidation of reaction mechanisms. For this compound, this could involve modeling reactions such as its acid-catalyzed cyclization or its hydrogenation. Computational methods, particularly DFT, are used to map out the entire reaction pathway, identifying all intermediates and transition states.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational models that correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. mdpi.com While a single compound study on this compound does not constitute a full QSPR/QSAR study, it can be a data point in a larger dataset of related alkynediols.

In a hypothetical QSPR study, various molecular descriptors for this compound and related compounds would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods like multiple linear regression or machine learning algorithms would then be used to build a model that predicts a certain property, such as boiling point or solubility, based on these descriptors.

Similarly, in a QSAR study, the biological activity of a series of compounds including this compound would be correlated with their calculated molecular descriptors to develop a model that can predict the activity of new, untested compounds.

Table 2: Hypothetical Molecular Descriptors for a QSPR/QSAR Study of this compound
DescriptorValueDescription
Molecular Weight114.14 g/molThe sum of the atomic weights of the atoms in the molecule.
LogP-0.45The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophilicity.
Topological Polar Surface Area (TPSA)40.46 ŲThe surface sum over all polar atoms, an indicator of drug transport properties.
Number of Rotatable Bonds3The number of bonds that allow free rotation, indicating molecular flexibility.
Hydrogen Bond Donors2The number of hydrogen atoms attached to electronegative atoms.
Hydrogen Bond Acceptors2The number of electronegative atoms with lone pairs of electrons.

Applications of 4 Methylpent 2 Yne 1,4 Diol in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

The presence of both nucleophilic (hydroxyl groups) and electrophilic (alkyne) centers, along with the potential for conversion into various other functional groups, establishes 4-Methylpent-2-yne-1,4-diol as a crucial component in the synthetic chemist's toolbox.

Precursor in Complex Organic Molecule Synthesis

This compound serves as a valuable precursor in the synthesis of a variety of complex organic molecules. Its ability to undergo cyclization and other transformations makes it particularly useful for constructing heterocyclic systems. For instance, it is a key starting material in the preparation of certain furan (B31954) derivatives. The diol can be cyclized under acidic conditions to form substituted furans, which are important structural motifs in many biologically active compounds.

A notable application of this compound is in the synthesis of vitamin D analogues. A patent describes the use of a derivative of this compound, namely diethyl 4-methyl-4-(tetrahydro-4H-pyran-2-yloxy)pent-2-yn-1-ylphosphonate, as a key intermediate in the synthesis of novel vitamin D analogues. These analogues are designed to exhibit potent effects on cell differentiation and proliferation, highlighting the importance of the diol in accessing complex and medicinally relevant molecular architectures.

Intermediate in Natural Product Total Synthesis

The structural features of this compound make it an attractive intermediate in the total synthesis of natural products. While specific examples of its direct use in the total synthesis of a named natural product are not extensively documented in readily available literature, its potential is evident from its chemical reactivity. The alkyne functionality can be used for carbon-carbon bond formations through various coupling reactions, and the diol can be manipulated to introduce desired stereochemistry or other functional groups.

For example, acetylenic diols are known intermediates in the synthesis of various natural products, including some terpenoids and pheromones. The structural motif present in this compound can be envisioned as a building block for the carbon skeleton of such molecules. The synthesis of complex natural products often involves the assembly of smaller, functionalized fragments, and this diol represents a readily available C6 building block with multiple reactive sites for further elaboration.

Polymer Chemistry and Materials Science Applications

The diol functionality of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of novel polymers with unique properties.

Monomer in Polyurethane and Polyester Synthesis

This compound can be employed as a diol monomer in the synthesis of both polyurethanes and polyesters. In polyurethane synthesis, the hydroxyl groups of the diol react with diisocyanates to form the characteristic urethane linkages of the polymer backbone. Similarly, in polyester synthesis, it can be reacted with dicarboxylic acids or their derivatives through polycondensation reactions.

The incorporation of the rigid alkyne unit from this compound into the polymer chain can significantly influence the material's properties. This rigidity can lead to polymers with higher glass transition temperatures and improved thermal stability compared to those synthesized from more flexible aliphatic diols.

Development of Advanced Functional Materials with Tuned Properties

The presence of the alkyne group in polymers derived from this compound opens up possibilities for the development of advanced functional materials. The alkyne moiety can be further modified post-polymerization through "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the introduction of various functional groups onto the polymer backbone, enabling the tuning of material properties for specific applications.

For example, by attaching specific side chains, the solubility, hydrophilicity, or biocompatibility of the polymer can be altered. Furthermore, the alkyne groups can serve as crosslinking sites, allowing for the formation of robust polymer networks with enhanced mechanical strength and solvent resistance. This versatility makes this compound a promising monomer for the creation of smart materials, coatings, and biomedical devices.

The following table illustrates the potential impact of incorporating this compound into a polymer backbone compared to a standard aliphatic diol like 1,4-butanediol.

PropertyPolymer with 1,4-ButanediolPolymer with this compoundRationale
Glass Transition Temperature (Tg) LowerHigherThe rigid alkyne unit restricts chain mobility.
Thermal Stability ModeratePotentially HigherThe triple bond can contribute to a more stable polymer backbone.
Mechanical Strength VariablePotentially HigherThe rigid structure can lead to increased stiffness and strength.
Functionality Limited to end groupsHigh (post-polymerization modification)The alkyne group allows for "click" chemistry and other modifications.
Crosslinking Potential LowHighThe alkyne can be used for crosslinking reactions.

Applications in Pharmaceutical and Agrochemical Intermediate Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of active ingredients for the pharmaceutical and agrochemical industries.

Its bifunctional nature allows for the construction of complex molecular scaffolds that are often found in bioactive molecules. The alkyne group can be a precursor to various heterocyclic systems, which are prevalent in many drugs and pesticides. For example, the alkyne can be converted into a 1,2,3-triazole ring, a common motif in antifungal agents.

While specific, publicly available examples of its direct use as a registered intermediate for a commercial pharmaceutical or agrochemical are limited, its potential is clear. The synthesis of pyrethroid insecticides, for instance, often involves intermediates with complex stereochemistry and functional groups that could potentially be derived from versatile building blocks like this compound. Similarly, the synthesis of some modern herbicides involves multi-step sequences where such a functionalized C6 building block could streamline the process. The compound's utility lies in its ability to provide a molecular framework that can be efficiently elaborated into more complex, biologically active structures.

Catalysis and Enzymatic Transformations Involving 4 Methylpent 2 Yne 1,4 Diol

Substrate in Enzyme-Catalyzed Reactions and Biochemical Studies

Currently, there are no specific studies or published research that identify 4-Methylpent-2-yne-1,4-diol as a substrate in enzyme-catalyzed reactions. A thorough review of biochemical databases and scientific literature reveals no instances of this compound being used in enzymatic assays, biotransformation studies, or other biochemical investigations. While enzymes are known to act on a wide variety of diol and alkyne structures, the specific interactions between enzymes and this compound have not been documented.

Role in the Development of Novel Catalytic Systems

The role of this compound in the development of new catalytic systems is also not described in the current body of scientific literature. While related acetylenic diols have been utilized as precursors or ligands in the synthesis of various catalysts, there is no specific information available that details the use of this compound for such purposes. Research into novel catalytic systems is a vast field, but this particular compound has not been a focus of published studies.

Mechanistic Studies of Catalyzed Reactions with this compound

Consistent with the lack of information in the previous sections, there are no mechanistic studies available for catalyzed reactions involving this compound. Understanding the reaction mechanisms is a critical aspect of catalysis, often involving detailed kinetic and spectroscopic analysis. However, without documented catalytic reactions involving this specific diol, no such mechanistic investigations have been published.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methylpent-2-yne-1,4-diol, and what analytical techniques are critical for verifying its purity and structure?

  • Methodological Answer : Synthesis typically involves alkyne hydration or condensation reactions. For example, nucleophilic addition to a propargyl alcohol intermediate under controlled pH conditions can yield the diol. Key analytical techniques include:

  • NMR Spectroscopy : To confirm the presence of the triple bond (δ 70–100 ppm for sp-hybridized carbons) and diol protons (broad OH peaks in 1H^1 \text{H} NMR).
  • IR Spectroscopy : Strong absorption bands at ~3300 cm1^{-1} (OH stretching) and ~2100 cm1^{-1} (C≡C stretch).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 114.14 (C6_6H10_{10}O2_2) for validation .
    • Challenges : The methyl group and triple bond may introduce steric and electronic complexities, requiring optimization of reaction conditions (e.g., catalyst selection, temperature).

Q. How do the spectroscopic signatures of this compound differ from related diols, and what structural insights do they provide?

  • Methodological Answer :

  • Triple Bond Identification : The C≡C bond in the alkyne moiety produces distinct 13C^{13} \text{C} NMR signals (e.g., ~70–80 ppm for terminal alkynes) and IR stretches (~2100 cm1^{-1}), absent in saturated diols like butane-1,4-diol.
  • Hydrogen Bonding : The diol’s OH groups form intramolecular hydrogen bonds, observable via temperature-dependent NMR (broadening of OH peaks at lower temps) .
    • Comparative Analysis : Contrast with 2-butene-1,4-diol (C=C stretch at ~1650 cm1^{-1}) to differentiate alkynes from alkenes .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound’s triple bond and methyl group in polymer chain extension efficiency compared to traditional glycols?

  • Methodological Answer :

  • Polymer Synthesis : Incorporate this compound as a chain extender in polyurethane/urea systems. Compare mechanical properties (tensile strength, elasticity) with systems using butane-1,4-diol or DPG (dipropylene glycol).
  • Structural Analysis : Use X-ray crystallography or molecular dynamics simulations to assess steric hindrance from the methyl group and rigidity from the triple bond. Reference Table 4 in polyurethane studies (e.g., ) to correlate glycol structure with material performance .
    • Data Contradiction : If lower efficiency is observed, conduct FTIR or DSC to evaluate phase separation in polymers caused by poor molecular fitting.

Q. How does this compound participate in transition-metal-catalyzed coupling reactions, and what mechanistic studies are required to optimize its reactivity?

  • Methodological Answer :

  • Reaction Design : Test its utility in Sonogashira or Glaser-Hay couplings (alkyne-alkyne/aryl couplings). Use Pd/Cu catalysts and monitor reaction progress via GC-MS.
  • Mechanistic Probes : Isotopic labeling (e.g., 2H^2 \text{H}) at the triple bond or hydroxyl groups to track bond cleavage/rearrangement. Compare with analogous reactions using cis-2-butene-1,4-diol ( ) to evaluate alkyne vs. alkene reactivity .

Q. What methodologies are effective in analyzing the hydrogen-bonding networks and crystalline phases of this compound solvates?

  • Methodological Answer :

  • Crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., methanol). Use X-ray diffraction to resolve hydrogen-bonding motifs (e.g., R22_2^2(8) rings observed in butane-1,4-diol solvates, ).
  • Thermal Analysis : DSC/TGA to study stability of crystalline phases and solvent release temperatures .

Data Contradiction and Optimization

Q. How should researchers address contradictions in material performance data when substituting conventional diols with this compound in polyurethane synthesis?

  • Methodological Answer :

  • Controlled Experiments : Systematically vary diol:diisocyanate ratios and crosslinker concentrations. Use DOE (Design of Experiments) to isolate structural factors (e.g., triple bond rigidity vs. methyl steric effects).
  • Comparative Spectroscopy : Compare FTIR spectra of urethane/urea linkages (e.g., N-H stretches at ~3300 cm1^{-1}) to assess hydrogen bonding efficiency. Reference ’s mechanical property tables to contextualize performance gaps .

Q. What computational approaches predict the regioselectivity of this compound in cyclization reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for cyclization pathways (e.g., 5- vs. 6-membered ring formation). Compare with experimental outcomes from cyclodehydration (e.g., ’s 2-vinyl-dihydrofuran synthesis).
  • Solvent Effects : Use COSMO-RS simulations to predict solvent interactions influencing reaction pathways .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Toxicity Assessment : While specific data are limited, extrapolate from structurally similar diols (e.g., 2-butene-1,4-diol’s irritant properties, ). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store in inert atmosphere (N2_2) to prevent oxidation of the triple bond. Monitor for discoloration (yellow oil, ) as a degradation indicator .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.